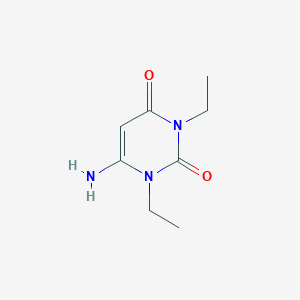

6-氨基-1,3-二乙基嘧啶-2,4(1H,3H)-二酮

描述

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves reactions between specific precursors under controlled conditions. For instance, one-pot condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and other reagents in acetic acid without a catalyst afforded new substituted pyrimidine derivatives in good yields, showcasing the versatility of pyrimidine synthesis strategies (Harutyunyan et al., 2019).

Molecular Structure Analysis

The crystal structure and theoretical studies such as Density Functional Theory (DFT) provide detailed insights into the molecular structure of pyrimidine derivatives. A study demonstrated the synthesis and structural characterization of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione, where single-crystal X-ray diffraction and DFT were used to investigate the physicochemical properties, offering a glimpse into the structural intricacies of similar pyrimidine compounds (Guo et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse, including acylation, which leads to the synthesis of 3-acyltetramic acids. This illustrates the reactivity and functionalization potential of the pyrimidine core in synthesizing various chemical entities (Jones et al., 1990).

Physical Properties Analysis

The synthesis and analysis of pyrimidine derivatives have led to the discovery of compounds with notable physical properties, such as photoluminescence, which could have implications for optical applications. The design and synthesis of pyrimidine-based bis-uracil derivatives have been explored for their potential in nonlinear optical (NLO) properties and drug discovery applications, indicating the broad utility and interest in the physical properties of these compounds (Mohan et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as their inhibitory activity against specific targets, are of significant interest. For example, studies on 3-hydroxypyrimidine-2,4-dione derivatives have explored their role as inhibitors, showcasing the chemical versatility and application of pyrimidine cores in medicinal chemistry (Tang et al., 2017).

科学研究应用

药用应用:

- 一种衍生物,5-二乙氨基甲基-6-甲基嘧啶-2,4-二羟基-二酮,显示出显着的抗炎活性,使其成为药物应用的有希望的候选者(Dong,2010)。

- 通过与丙二酸二乙酯反应合成的 6-羟基-2-(2,6-二氧代环己叉亚甲基)-1,2-二氢嘧啶-4(3H)-二酮也可能与药物有关(Voronkova 等,2011)。

- 用这种结构合成的化合物显示出显着、持久且剂量依赖性的降压作用,与参考药物相当(Kataev 等,2014)。

化学合成:

- 它参与使用芳香醛的嘧啶衍生物的简便且清洁的合成,其结构受芳香醛取代基的影响(Shi 等,2010)。

晶体学:

- 相关化合物 6-氨基-3-甲基尿嘧啶-5-甲醛的晶体结构形成了一个氢键带,其中包含四种类型的环,表明其电子结构中存在一些极化(Torre 等,2009)。

药物发现应用:

- 基于嘧啶的双尿嘧啶衍生物显示出有希望的非线性光学性质,使其成为光学和药物发现应用的有效候选者(Mohan 等,2020)。

抗疟疾特性:

- 某些合成的化合物对恶性疟原虫表现出潜在的抗疟疾活性(Halladay 和 Cowden,1990)。

属性

IUPAC Name |

6-amino-1,3-diethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWOBMDJKQYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)N(C1=O)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345255 | |

| Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

CAS RN |

41740-15-2 | |

| Record name | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

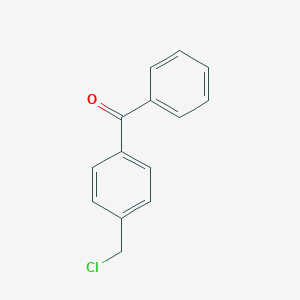

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)